molecular formula C15H18N2O4S B2952243 N-[(cyclopropylcarbonyl)oxy]-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine CAS No. 477847-29-3

N-[(cyclopropylcarbonyl)oxy]-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine

Katalognummer: B2952243
CAS-Nummer: 477847-29-3
Molekulargewicht: 322.38
InChI-Schlüssel: QWSAPFMIOQZLPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound involves a cyclopropylcarbonyl group, a phenylsulfonyl group, and a piperidinylidene group. The carbonyl and oxygen in the carbonyl group are both sp2 hybridized, which gives the carbonyl group a basic trigonal shape .

Wirkmechanismus

The mechanism of action of N-[(cyclopropylcarbonyl)oxy]-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine involves the inhibition of GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming effect and reduce the likelihood of seizures. Additionally, this compound has been shown to increase the levels of the endogenous GABAergic neurosteroid allopregnanolone, which has been implicated in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to increase GABA levels in the brain, which can have a calming effect and reduce the likelihood of seizures. Additionally, this compound has been shown to increase the levels of the endogenous GABAergic neurosteroid allopregnanolone, which has been implicated in the regulation of anxiety and depression.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[(cyclopropylcarbonyl)oxy]-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine is its potency and selectivity for GABA transaminase inhibition. This allows for more precise manipulation of GABA levels in the brain compared to other GABAergic drugs. However, one limitation of this compound is its relatively short half-life, which may limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for research on N-[(cyclopropylcarbonyl)oxy]-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine. One area of interest is the potential therapeutic applications of this compound in various neurological disorders, including epilepsy, addiction, and anxiety. Additionally, further research is needed to understand the long-term effects of this compound on GABA levels and the potential for tolerance and dependence. Finally, there is interest in developing more potent and selective GABA transaminase inhibitors based on the structure of this compound.

Synthesemethoden

The synthesis of N-[(cyclopropylcarbonyl)oxy]-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine involves the reaction of cyclopropylcarbonyl chloride with N-(1-phenylsulfonyl-4-piperidinyl)amine in the presence of a base, such as triethylamine. The resulting product is then treated with hydroxylamine to form the final compound, this compound.

Wissenschaftliche Forschungsanwendungen

N-[(cyclopropylcarbonyl)oxy]-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has been shown to increase GABA levels in the brain, which can have a calming effect and reduce the likelihood of seizures. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction and anxiety-like behaviors in animal models of anxiety.

Eigenschaften

IUPAC Name

[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c18-15(12-6-7-12)21-16-13-8-10-17(11-9-13)22(19,20)14-4-2-1-3-5-14/h1-5,12H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSAPFMIOQZLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)ON=C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.